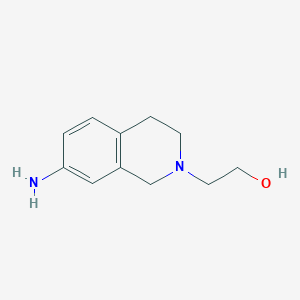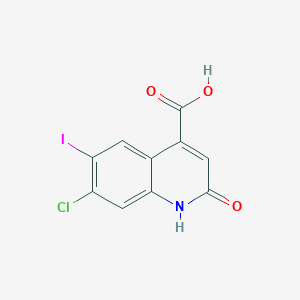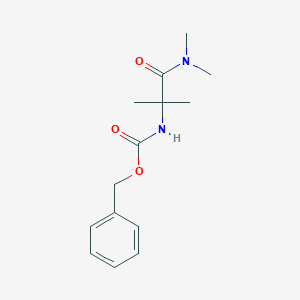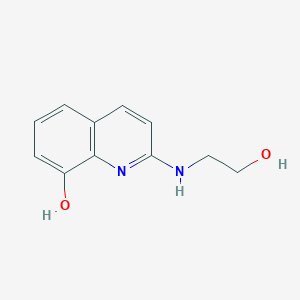
2-Ethyl-4-pyridin-3-ylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-4-pyridin-3-ylaniline is an organic compound characterized by its aromatic structure, featuring a pyridine ring attached to an aniline moiety
Synthetic Routes and Reaction Conditions:
Bromination and Amination: One common synthetic route involves the bromination of pyridine to form 3-bromopyridine, followed by amination with ethylamine to introduce the ethyl group.
Reductive Amination: Another method is reductive amination, where 3-pyridinecarboxaldehyde is reacted with ethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, leading to different derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like iron and hydrogen gas are often used.
Substitution: Typical reagents include halogens and Lewis acids.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, alkylated derivatives.
科学研究应用
2-Ethyl-4-pyridin-3-ylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studying biological systems and developing bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2-Ethyl-4-pyridin-3-ylaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
相似化合物的比较
4-(2-(Pyridin-4-yl)ethyl)aniline: Similar structure but different positioning of the ethyl group.
3-Pyridin-4-ylaniline: Similar pyridine and aniline components but different substitution pattern.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity open doors to numerous applications, from industrial processes to medical research.
Would you like more detailed information on any specific aspect of this compound?
属性
分子式 |
C13H14N2 |
|---|---|
分子量 |
198.26 g/mol |
IUPAC 名称 |
2-ethyl-4-pyridin-3-ylaniline |
InChI |
InChI=1S/C13H14N2/c1-2-10-8-11(5-6-13(10)14)12-4-3-7-15-9-12/h3-9H,2,14H2,1H3 |
InChI 键 |
WONRANHIRJOBLB-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)C2=CN=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)


![6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B15358263.png)

![N-(2-amino-2,3,3a,4-tetrahydrobenzo[d]thiazol-6-yl)propionamide](/img/structure/B15358286.png)

![Methyl 2-[(5-chlorothiophene-2-carbonyl)amino]-5-fluoro-4-methylbenzoate](/img/structure/B15358299.png)

![5-Methyl-1-{[2-(methyloxy)phenyl]methyl}-1H-pyrazol-3-amine](/img/structure/B15358312.png)
![1-[(3-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B15358314.png)
![Tert-butyl 2-[4-chloro-2-[2-[5-(dimethylsulfamoyl)pyridin-3-yl]ethynyl]phenoxy]acetate](/img/structure/B15358321.png)


